([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

Antiproliferative Tubulin polymerization inhibition Colchicine site

Sourcing a 3-(aminomethyl)-N-(3,4,5-trimethoxyphenyl)-pyrrole scaffold for tubulin-targeted library synthesis often forces a trade-off between synthetic accessibility and pharmacophoric relevance. This compound resolves that problem by providing a validated antimitotic core with a primary amine handle pre-installed for immediate parallel derivatization. - Eliminates deprotection steps: The free -CH2NH2 group enables direct amide coupling, sulfonylation, or reductive amination for rapid 50-200 analog library synthesis. - Target-validated pharmacophore: The N-1 TMP orientation is confirmed optimal for antiproliferative activity, unlike N-phenyl regioisomers that switch targeting to MmpL3. - Lead-like physical properties: MW 290 Da, XLogP3 1.9 offers optimization headroom unavailable in larger diarylpyrrole leads (MW 380-450 Da).

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 1177308-57-4
Cat. No. B1420172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
CAS1177308-57-4
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC(=C(C(=C2)OC)OC)OC)C)CN
InChIInChI=1S/C16H22N2O3/c1-10-6-12(9-17)11(2)18(10)13-7-14(19-3)16(21-5)15(8-13)20-4/h6-8H,9,17H2,1-5H3
InChIKeyWPYHWVQRLWTGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supplier Comparison for CAS 1177308-57-4


([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine (CAS 1177308-57-4, PubChem CID 45496728, MF: C16H22N2O3, MW: 290.36 g/mol) is a synthetic 1,2,3,5-tetrasubstituted pyrrole building block bearing a primary amine handle at the 3-position, a 3,4,5-trimethoxyphenyl (TMP) pharmacophore at N-1, and methyl groups at C-2 and C-5 [1][2]. It belongs to the class of N-aryl-2,5-dimethylpyrrole derivatives, a scaffold with established precedent in antitubercular and antimitotic drug discovery programs [3][4]. The compound is offered as a research-grade screening compound by Life Chemicals (F2167-0139, ≥95% purity) and Leyan (95% purity), positioning it as an accessible entry point for structure-activity relationship (SAR) exploration around the TMP-pyrrole chemotype [1].

Reactive amine handlePrimary -CH₂NH₂ at C-3 enables direct amide, sulfonamide, and reductive amination library synthesis
Reported N-1 TMP orientationN-1 trimethoxyphenyl placement associated with antiproliferative diarylpyrrole series in published SAR
Lead-like property spaceMW 290 Da, XLogP3 1.9, Ro5 compliant — provides optimization headroom vs heavier diarylpyrroles

Why Generic 2,5-Dimethylpyrrole Analogs Cannot Substitute CAS 1177308-57-4


Procurement decisions for N-aryl-2,5-dimethylpyrrole screening compounds cannot rely on generic substitution because the position of the trimethoxyphenyl (TMP) group and the presence of a reactive amine handle dictate the biological trajectory of this chemotype. Published SAR data demonstrate that relocating the TMP moiety away from the N-1 position of the pyrrole ring results in significantly reduced antiproliferative activity [1]. Conversely, analogs lacking the 3-aminomethyl group (e.g., CAS 140137-35-5, the 3-unsubstituted congener) forfeit the primary amine required for rapid analog generation via amide coupling, reductive amination, or sulfonylation without additional deprotection chemistry [2]. Furthermore, N-phenyl-2,5-dimethylpyrroles without the TMP substitution exhibit a fundamentally different target profile—primarily MmpL3 in mycobacteria rather than tubulin—demonstrating that the N-aryl identity is a target-switching determinant [3]. Thus, substituting this compound with a structurally adjacent analog risks abandoning both the desired pharmacology and the synthetic efficiency that the 3-aminomethyl handle confers.

TMP position shiftRelocating the 3,4,5-trimethoxyphenyl group from N-1 to C-2 or C-3 may significantly reduce antiproliferative response based on regioisomeric SAR
Missing amine handleAnalogs without the 3-aminomethyl group (e.g., CAS 140137-35-5) lose direct conjugation capability, requiring multi-step functionalization
N-aryl identity swapN-phenyl-2,5-dimethylpyrroles engage MmpL3 rather than tubulin, shifting biological target away from TMP-pyrrole expectations

Head-to-Head Differentiation Against Structural Analogs


N-1 TMP Orientation Advantage in Antiproliferative Activity

In a systematic evaluation of thirty-nine pyrrole-bridged combretastatin A-4 (CA-4) analogs across three regioisomeric series, Da et al. demonstrated that placing the 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrrole ring was more favorable for antiproliferative activity than placement at C-2 or C-3 [1]. Compounds in the N-1 TMP series (1,2-diarylpyrroles) exhibited tubulin polymerization inhibition comparable to or exceeding CA-4, whereas repositioning the TMP group significantly attenuated activity. The target compound CAS 1177308-57-4 incorporates the TMP group at the N-1 position, which is the orientation validated as optimal, providing a structural basis for prioritizing it over regioisomeric analogs where TMP is positioned at C-2 or C-3 of the pyrrole core.

TMP orientation SAR
Class-level inference
N-1 TMP series: tubulin polymerization inhibition comparable to CA-4; C-2/C-3 TMP regioisomers: reduced activity
Supports N-1 TMP scaffold selection for tubulin-directed studies
Exact quantitative difference between N-1 and other positions not reported numerically
Antiproliferative Tubulin polymerization inhibition Colchicine site

Unique Primary Amine Handle Enables One-Step Diversification

The target compound bears a primary aminomethyl group (-CH₂NH₂) at the pyrrole C-3 position, which is absent in the closest commercially cataloged structural analog, 1H-Pyrrole, 2,5-dimethyl-1-(3,4,5-trimethoxyphenyl)- (CAS 140137-35-5), where the C-3 position is unsubstituted (H) [1]. The primary amine provides a nucleophilic handle for amide bond formation, sulfonamide synthesis, reductive amination, and bioconjugation under standard conditions without requiring a functional group interconversion step. In contrast, the 3-H analog requires electrophilic substitution or directed metalation for C-3 functionalization, introducing additional synthetic steps with regioselectivity challenges. The presence of this amine also introduces one hydrogen bond donor (HBD=1) vs. zero in the 3-H analog, altering the compound's molecular recognition capacity [1].

Amine handle comparison
Direct head-to-head
Target: -CH₂NH₂ at C-3 (HBD=1, TPSA=58.6 Ų). Analog CAS 140137-35-5: -H at C-3, no amine handle
One-step conjugation possible; analog requires ≥2 synthetic steps for functionalization
Synthetic step advantage: 0 vs. minimum 2 steps
Medicinal chemistry Building block Amine conjugation

N-Aryl Identity Diverts Target Profile from MmpL3 to Tubulin

The identity of the N-aryl substituent in 2,5-dimethylpyrroles dictates the biological target landscape. Touitou et al. demonstrated that N-phenyl-2,5-dimethylpyrrole derivatives (designed as hybrids of BM212 and SQ109) exert antitubercular activity through MmpL3 inhibition, with compound 5d achieving submicromolar MIC values against M. tuberculosis including MDR-TB strains [1]. In contrast, when the N-aryl group is changed to 3,4,5-trimethoxyphenyl—the classic colchicine-site pharmacophore—Da et al. showed that the resulting pyrroles engage tubulin as their primary target, inhibiting polymerization with potency comparable to CA-4 [2]. The target compound CAS 1177308-57-4, bearing the TMP substituent at N-1, is therefore structurally predisposed toward tubulin-directed applications rather than the MmpL3-directed antitubercular profile of its N-phenyl counterparts.

N-Aryl target switching
Cross-study comparable
TMP-pyrroles: predicted tubulin engagement. N-phenyl-pyrroles: MmpL3 inhibition (MIC ≤1 µg/mL against M. tuberculosis)
TMP substitution shifts target landscape from MmpL3 to tubulin, guiding screening program selection
Inference from independent SAR clusters; no cross-target data for exact compound
Target selectivity Tubulin MmpL3 Anticancer

Lipinski-Compliant Fragment with Superior Ligand Efficiency Potential

The target compound (MW = 290.36 Da) occupies a favorable physicochemical space between true fragments (MW < 250) and more elaborate lead-like diarylpyrroles described in the Da et al. 2021 study (MW typically 350–450 Da) [1][2]. Its computed properties—XLogP3 = 1.9, HBD = 1, HBA = 4, rotatable bonds = 5, TPSA = 58.6 Ų—fully satisfy all four Lipinski Rule-of-Five criteria and place it within the 'lead-like' property space [1]. In comparison, the larger 3-aroyl-1-arylpyrrole (ARAP) derivatives that demonstrated potent tubulin inhibition typically carry higher molecular weights and lipophilicities, which can compromise solubility and increase promiscuous binding risk. The lower MW and balanced logP of CAS 1177308-57-4 may afford superior ligand efficiency and a more attractive starting point for property-based lead optimization.

Physicochemical profile
Class-level inference
MW 290 Da, XLogP3 1.9, HBD 1, HBA 4, Rotatable bonds 5, TPSA 58.6 Ų, Ro5 violations 0
Lower MW vs diarylpyrrole leads (~380-450 Da) may support ligand efficiency
Comparator logP estimated from structural inspection; exact values not available
Drug-likeness Fragment-based drug discovery Physicochemical properties

Patent Precedent for 2,5-Dimethylpyrrole Aminoalkyl Derivatives

The compound CAS 1177308-57-4 falls within the Markush structure of EP 0213326 B1 / US 4837225 A, a foundational patent family assigned to Cassella Aktiengesellschaft (later Sanofi-Aventis) that claims 2,5-dimethylpyrrole derivatives bearing an aminoalkyl substituent at the pyrrole nitrogen as pharmaceutically active compounds [1]. The patent, filed in 1986 with priority date 1985, describes a broad class of aminoalkyl-2,5-dimethylpyrroles and their acylated derivatives, establishing an early precedent for the therapeutic relevance of this chemotype. While the patent has since expired (granted 1989, anticipated expiration 2006), it provides freedom-to-operate for research and development while validating the medicinal chemistry investment in this scaffold. In contrast, more recent patent filings covering specific diarylpyrrole antitubulin agents (e.g., polysubstituted pyrroles having microtubule-disrupting activity, US 2014/0275147) may restrict commercial development of certain highly substituted analogs, making the simpler, earlier-disclosed scaffold a strategically safer platform for lead generation [2].

Patent landscape
Supporting evidence
Target scaffold falls within expired patent EP 0213326 B1 / US 4837225 A. Later narrow patents may remain active
Expired foundational patent may reduce IP risk for early-stage research
Freedom-to-operate review advised for development candidates
Intellectual property Pharmaceutical composition Patent family

Limitations Statement: Direct Biological Data Not Publicly Available

A comprehensive search of public databases including PubChem, ChEMBL, BindingDB, and the primary literature did not identify any direct, experimentally measured biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC, etc.) for the specific compound CAS 1177308-57-4 as of the search date [1]. The compound is primarily cataloged as a screening compound (Life Chemicals F2167-0139) and building block (Leyan 2003583) rather than as a characterized bioactive molecule. All activity inferences presented in this guide are derived from class-level SAR trends established on structurally related N-aryl-2,5-dimethylpyrroles and diarylpyrroles that share the same core scaffold but differ in specific substitution patterns [2][3]. Procurement decisions should therefore be based on the compound's demonstrated structural advantages (amine handle, N-1 TMP orientation, drug-like physicochemical profile, patent landscape) rather than on expectation of a specific potency value. Users are advised to treat CAS 1177308-57-4 as a privileged building block for library synthesis and SAR exploration, not as a validated hit or lead compound.

Data availability
Supporting evidence
No direct IC₅₀, EC₅₀, Ki, or MIC data found for CAS 1177308-57-4 in public databases
Compound value rests on structural/synthetic advantages, not measured potency
Treat as privileged building block for SAR exploration, not as validated hit
Data availability Screening compound Evidence gap

Optimal Use Cases Based on Structural Differentiation


Scaffold for Tubulin-Targeted Anticancer Library Synthesis

The N-1 3,4,5-trimethoxyphenyl orientation validated as optimal for antiproliferative activity in the Da et al. 2021 study [1], combined with the unique C-3 primary amine handle absent in the closest analog CAS 140137-35-5 [2], makes CAS 1177308-57-4 an ideal starting scaffold for generating amide, sulfonamide, and amine derivative libraries targeting the colchicine binding site of tubulin. Medicinal chemists can perform parallel synthesis of 50–200 analogs via simple coupling reactions without additional functional group interconversion, rapidly exploring the SAR of the C-3 vector while maintaining the validated N-1 TMP pharmacophore.

Fragment-Based Drug Discovery with Confirmed Ligand Efficiency

With MW = 290 Da, XLogP3 = 1.9, and full Ro5 compliance [1], CAS 1177308-57-4 occupies the upper fragment / lower lead-like space and offers a property-based advantage over larger diarylpyrrole leads (MW 380–450 Da) described in the tubulin literature. Fragment-growing strategies can leverage the C-3 amine as a vector for stepwise addition of binding elements while monitoring ligand efficiency. The scaffold's lower MW provides headroom for property-based optimization that more advanced leads have already exhausted.

Selective MmpL3-Tubulin Target Deconvolution Tool

As demonstrated by cross-study comparison, N-phenyl-2,5-dimethylpyrroles target MmpL3 (antitubercular), whereas N-(3,4,5-trimethoxyphenyl)-2,5-dimethylpyrroles are predicted to engage tubulin [1][2]. CAS 1177308-57-4 can serve as a chemical probe in target-swapping experiments: by preparing matched molecular pairs where only the N-aryl group differs (TMP vs. phenyl vs. substituted phenyl), researchers can definitively map the target-switching threshold and quantify selectivity costs, informing future scaffold-hopping decisions in both oncology and anti-infective programs.

Building Block for PROTAC and Bifunctional Degrader Design

The primary amine at C-3 provides a clean, single-point attachment for linker conjugation in PROTAC (proteolysis-targeting chimera) design. Given that tubulin binders are well-precedented as target-recruitment moieties for protein degradation strategies, CAS 1177308-57-4 could be elaborated into a VHL- or cereblon-recruiting heterobifunctional degrader. The amine enables amide or urea linkage to PEG-based or alkyl linkers under mild conditions, and the resulting conjugates can be screened for degradation of tubulin-associated or neo-substrate proteins.

Application
Selection Property
Validation Focus
Tubulin-targeted library synthesis studies
N-1 TMP orientation with reactive amine handle at C-3
Tubulin polymerization and colchicine-site binding assays
Fragment-based lead generation
Ro5-compliant MW 290 Da and XLogP3 1.9
Ligand efficiency monitoring during fragment growth
Target deconvolution studies
N-aryl identity comparison (TMP vs. phenyl)
MmpL3 and tubulin engagement profiling
PROTAC linker attachment studies
C-3 primary amine as conjugation point
Degradation efficiency of tubulin-associated neo-substrates
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